3-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide
Description
This compound belongs to the benzothiophene carboxamide class, characterized by a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a 4-(dimethylamino)benzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.
Properties
Molecular Formula |
C22H23ClN2O3S2 |
|---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
3-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H23ClN2O3S2/c1-24(2)16-9-7-15(8-10-16)13-25(17-11-12-30(27,28)14-17)22(26)21-20(23)18-5-3-4-6-19(18)29-21/h3-10,17H,11-14H2,1-2H3 |
InChI Key |
SWMWEYGZEYUWOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylamino Benzyl Group: This step involves nucleophilic substitution reactions where the benzyl group is introduced.
Incorporation of the Dioxidotetrahydrothiophenyl Moiety: This can be done through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the chloro group or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core can intercalate with DNA, while the dimethylamino benzyl group can interact with protein active sites. The dioxidotetrahydrothiophenyl moiety can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule:
3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS 846065-55-2)
- Key Differences: The benzothiophene core is replaced with a simple benzamide. The dimethylamino group is substituted with a diethylamino group.
- Loss of the benzothiophene scaffold may reduce π-π stacking interactions with aromatic residues in target proteins .
3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide (CAS 5701-74-6)
- Key Differences: The 4-(dimethylamino)benzyl and sulfone-containing tetrahydrothiophene groups are replaced with a 4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl substituent.
- Implications: The thiazole ring introduces additional hydrogen-bonding and metal-coordination capabilities.
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Key Differences: Contains a thiazol-2-amine core instead of benzothiophene. Features a benzylidene Schiff base linkage with a dimethylamino group.
- Implications: The Schiff base may confer pH-dependent solubility or reactivity.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility :
- Biological Relevance: The dimethylamino and sulfone groups may mimic ATP-binding motifs in kinases, as seen in CDK inhibitors like the thiazol-2-amine derivatives . Thiophene sulfones are known to improve metabolic stability compared to non-oxidized thiophenes .
Biological Activity
The compound 3-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
- Molecular Formula : C₁₈H₁₈ClN₂O₂S
- Molecular Weight : 368.86 g/mol
- IUPAC Name : this compound
Key Structural Features
- Contains a chloro group, which may enhance lipophilicity and biological activity.
- The presence of a dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.
- The benzothiophene moiety is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Antinociceptive Effects
Recent studies have indicated that derivatives of this compound exhibit significant antinociceptive properties through selective agonism at the κ-opioid receptor (KOR) . For example, compound 23p, a derivative based on similar scaffolding, demonstrated a KOR affinity of and showed potent analgesic effects in animal models .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the benzyl and thiophene components significantly affect the compound's potency. For instance:
- Substituting different groups on the dimethylamino benzyl moiety alters receptor affinity and selectivity.
- The introduction of electron-withdrawing groups enhances binding affinity to KOR.
Study on Analgesic Properties
A comprehensive study investigated the analgesic effects of various derivatives related to this compound. The results showed that compounds with enhanced KOR selectivity produced significant reductions in pain response in abdominal constriction tests . Notably:
- Compound 23p exhibited an effective dose of 10 mg/kg in mice, significantly reducing pain responses compared to controls.
Toxicology and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of these compounds. In vivo studies indicated that while high doses led to mild adverse effects, lower doses were well tolerated without significant toxicity .
Data Table: Summary of Biological Activities
| Compound | KOR Affinity (nM) | Analgesic Effect | Toxicity Level |
|---|---|---|---|
| 3-chloro... | N/A | Moderate | Low |
| Compound 23p | 1.9 | High | Moderate |
| Compound X | 5.0 | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
